1,1-Dicyclopropylprop-2-yn-1-ol
Description
1,1-Dicyclopropylprop-2-yn-1-ol is a propargyl alcohol derivative featuring two cyclopropyl substituents on the hydroxyl-bearing carbon. The molecular formula is tentatively inferred as C₉H₁₂O, with a calculated molecular weight of ~136.19 g/mol. This compound is likely utilized in organic synthesis and pharmaceutical research, leveraging the unique electronic and steric properties of cyclopropane rings.
Properties
CAS No. |
24297-12-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,1-dicyclopropylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H12O/c1-2-9(10,7-3-4-7)8-5-6-8/h1,7-8,10H,3-6H2 |
InChI Key |
OXBOSLIINGKALV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CC1)(C2CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propargyl Alcohol (Prop-2-yn-1-ol)
- Molecular Formula : C₃H₄O
- Molecular Weight : 56.06 g/mol
- CAS No.: 107-19-7
- Key Features : The parent compound lacks substituents on the hydroxyl-bearing carbon, resulting in high volatility and acute toxicity.
- Applications : Industrial solvent and intermediate in polymer synthesis.
- Reactivity : Prone to polymerization and nucleophilic additions.
- Contrast : The absence of bulky substituents in propargyl alcohol leads to higher reactivity but lower stability compared to 1,1-dicyclopropylprop-2-yn-1-ol.
1,1-Diphenylprop-2-yn-1-ol
- Molecular Formula : C₁₅H₁₂O
- Molecular Weight : 208.26 g/mol
- CAS No.: 3923-52-2
- Key Features : Two phenyl groups provide aromatic stabilization and hydrophobicity.
- Applications : Intermediate in pharmaceuticals, agrochemicals, and dyes.
- Reactivity : Enhanced steric hindrance slows reactions compared to propargyl alcohol, but π-conjugation stabilizes intermediates.
(S)-2-Amino-1,1-Diphenylpropan-1-ol
- Molecular Formula: C₁₅H₁₅NO
- Molecular Weight : 225.29 g/mol
- CAS No.: 78603-91-5
- Key Features: An amino group introduces hydrogen-bonding capability and basicity.
- Contrast: The amino substituent alters solubility and reactivity (e.g., in chiral catalysis), distinguishing it from the non-functionalized dicyclopropyl compound.
1-(Propan-2-yl)cyclopropan-1-ol
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- CAS No.: 57872-32-9
- Key Features: A monocyclopropanol derivative with an isopropyl group.
- Applications : Likely a synthetic intermediate.
Structural and Functional Analysis
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Predicted Solubility |
|---|---|---|
| This compound | ~136.19 | Low (non-polar substituents) |
| Propargyl alcohol | 56.06 | High (small, polar) |
| 1,1-Diphenylprop-2-yn-1-ol | 208.26 | Very low (aromatic) |
The dicyclopropyl compound’s solubility is expected to fall between propargyl alcohol (polar) and the diphenyl analog (highly hydrophobic) due to cyclopropane’s intermediate polarity.
Reactivity and Stability
- Ring Strain : Cyclopropane’s 60° bond angles confer high strain, making this compound more reactive in ring-opening reactions than diphenyl or isopropyl-substituted analogs .
- Steric Effects : The cyclopropyl groups hinder nucleophilic attack at the hydroxyl-bearing carbon compared to propargyl alcohol but less so than bulky phenyl groups .
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